molecular formula C21H18N2O5 B12944694 (S)-2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)oxazole-4-carboxylic acid

(S)-2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)oxazole-4-carboxylic acid

Cat. No.: B12944694
M. Wt: 378.4 g/mol
InChI Key: DOFXPQQIYASFLQ-LBPRGKRZSA-N
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Description

(S)-2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)oxazole-4-carboxylic acid is a fluorinated oxazole derivative widely employed as a protected intermediate in peptide synthesis. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a labile protecting group removable under basic conditions, and an oxazole ring with a carboxylic acid substituent at position 2. This compound is critical in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies .

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(1S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C21H18N2O5/c1-12(19-23-18(11-27-19)20(24)25)22-21(26)28-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11-12,17H,10H2,1H3,(H,22,26)(H,24,25)/t12-/m0/s1

InChI Key

DOFXPQQIYASFLQ-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C1=NC(=CO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

4-Oxazolecarboxylic Acid,2-[(1S)-1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropyl]-4,5-dihydro-, Phenylmethyl Ester (CAS 831238-95-0)
  • Structural Differences : Replaces the carboxylic acid at position 4 with a phenylmethyl ester and introduces a 4,5-dihydrooxazole ring.
  • The dihydrooxazole may reduce aromatic stability compared to the fully conjugated oxazole .
4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic Acid (CAS 2059954-29-7)
  • Structural Differences : Substitutes an ethyl group at position 4 and shifts the carboxylic acid to position 3.
  • The ethyl group increases steric hindrance, which could influence binding in biological assays .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic Acid Hydrochloride
  • Structural Differences: Replaces the oxazole ring with a butanoic acid backbone and introduces an amine group.
  • Impact : The absence of the oxazole ring reduces aromatic interactions, while the amine group introduces basicity, altering solubility and stability. The hydrochloride salt form enhances crystallinity for storage .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Solubility Stability
Target Compound C21H19N2O5 385.39 g/mol Moderate in DMF Stable at -20°C
831238-95-0 C26H26N2O5 454.50 g/mol Low in water Sensitive to light
2059954-29-7 C21H18N2O5 378.38 g/mol High in DMSO Stable at RT
159610-89-6 C21H22N4O4 394.42 g/mol Low in water Hygroscopic

Key Observations :

  • The target compound’s carboxylic acid group enhances polarity compared to ester derivatives, improving aqueous solubility for certain applications.
  • Higher molecular weight in phenylmethyl ester derivatives (e.g., 454.50 g/mol) correlates with increased lipophilicity .

Key Observations :

  • Most Fmoc-protected compounds share hazards such as skin/eye irritation (H315/H319) due to reactive functional groups.
  • Acute oral toxicity (H302) is common, necessitating proper PPE during handling .

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